BUTYL(OCTAHYDRO-1H-QUINOLIZIN-1-YLMETHYL)AMINE
Overview
Description
BUTYL(OCTAHYDRO-1H-QUINOLIZIN-1-YLMETHYL)AMINE is a chemical compound with the molecular formula C14H28N2 and a molecular weight of 224.39 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a quinolizidine ring system.
Preparation Methods
The synthesis of BUTYL(OCTAHYDRO-1H-QUINOLIZIN-1-YLMETHYL)AMINE involves several steps. One common method includes the reaction of butylamine with an octahydro-1H-quinolizine derivative under controlled conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The product is then purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
BUTYL(OCTAHYDRO-1H-QUINOLIZIN-1-YLMETHYL)AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
BUTYL(OCTAHYDRO-1H-QUINOLIZIN-1-YLMETHYL)AMINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of BUTYL(OCTAHYDRO-1H-QUINOLIZIN-1-YLMETHYL)AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved are still under investigation, but it is believed to influence neurotransmitter systems and signal transduction pathways .
Comparison with Similar Compounds
BUTYL(OCTAHYDRO-1H-QUINOLIZIN-1-YLMETHYL)AMINE is unique due to its quinolizidine ring structure. Similar compounds include:
BUTYL(OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL)AMINE: This compound has a similar structure but differs in the position of the hydrogen atoms.
This compound DIHYDROCHLORIDE: This is a salt form of the compound, which can have different solubility and stability properties
These compounds share some chemical properties but can have different reactivity and applications due to their structural differences.
Properties
IUPAC Name |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)butan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-2-3-9-15-12-13-7-6-11-16-10-5-4-8-14(13)16/h13-15H,2-12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHMEAZLQPVXPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1CCCN2C1CCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601242227 | |
Record name | 2H-Quinolizine-1-methanamine, N-butyloctahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601242227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1383626-32-1 | |
Record name | 2H-Quinolizine-1-methanamine, N-butyloctahydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1383626-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Quinolizine-1-methanamine, N-butyloctahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601242227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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